

# metabolic fate of 10-formyltetrahydrofolic acid in mammalian cells

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An In-Depth Technical Guide to the Metabolic Fate of **10-Formyltetrahydrofolic Acid** in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**10-formyltetrahydrofolic acid** (10-CHO-THF) is a pivotal metabolite in one-carbon (1C) metabolism, serving as a key donor of formyl groups for essential biosynthetic pathways. This document provides a comprehensive technical overview of the synthesis, utilization, and catabolism of 10-CHO-THF within mammalian cells. It details the compartmentalization of these processes between the cytoplasm and mitochondria, the kinetics of the key enzymes involved, and the regulatory networks that govern metabolic flux. This guide also includes detailed experimental protocols for the quantification of intracellular folates, enzyme activity assays, and metabolic flux analysis, alongside graphical representations of the core pathways to support further research and therapeutic development.

## Introduction: The Central Role of 10-Formyltetrahydrofolate

One-carbon metabolism comprises a network of biochemical reactions essential for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine and serine), and for cellular methylation.<sup>[1]</sup> Central to this network are derivatives of tetrahydrofolate (THF),

which act as carriers for one-carbon units at various oxidation states.[2] 10-formyltetrahydrofolate (10-CHO-THF) is the fully oxidized form of one-carbon-substituted THF and functions as the primary donor of formyl groups.[3][4] Its metabolism is spatially organized within the cell, with distinct and interconnected pathways operating in the cytoplasm and mitochondria. Dysregulation of 10-CHO-THF metabolism has been implicated in various pathologies, including neural tube defects and cancer, making its enzymatic pathways critical targets for therapeutic intervention.[1][5]

## Synthesis of 10-Formyltetrahydrofolate

The generation of 10-CHO-THF occurs through distinct enzymatic reactions in both the cytoplasm and mitochondria, utilizing different substrates to contribute to the cellular 1C pool.

### Cytoplasmic Synthesis

In the cytoplasm, 10-CHO-THF is primarily synthesized by the trifunctional enzyme C1-tetrahydrofolate synthase (MTHFD1). This single protein houses three distinct catalytic activities:

- 5,10-methylenetetrahydrofolate dehydrogenase: Oxidizes 5,10-methylene-THF to 5,10-methenyl-THF using NADP<sup>+</sup> as a cofactor.
- 5,10-methenyltetrahydrofolate cyclohydrolase: Hydrolyzes 5,10-methenyl-THF to 10-CHO-THF.
- 10-formyltetrahydrofolate synthetase: Catalyzes the ATP-dependent ligation of formate to THF.[5][6][7]

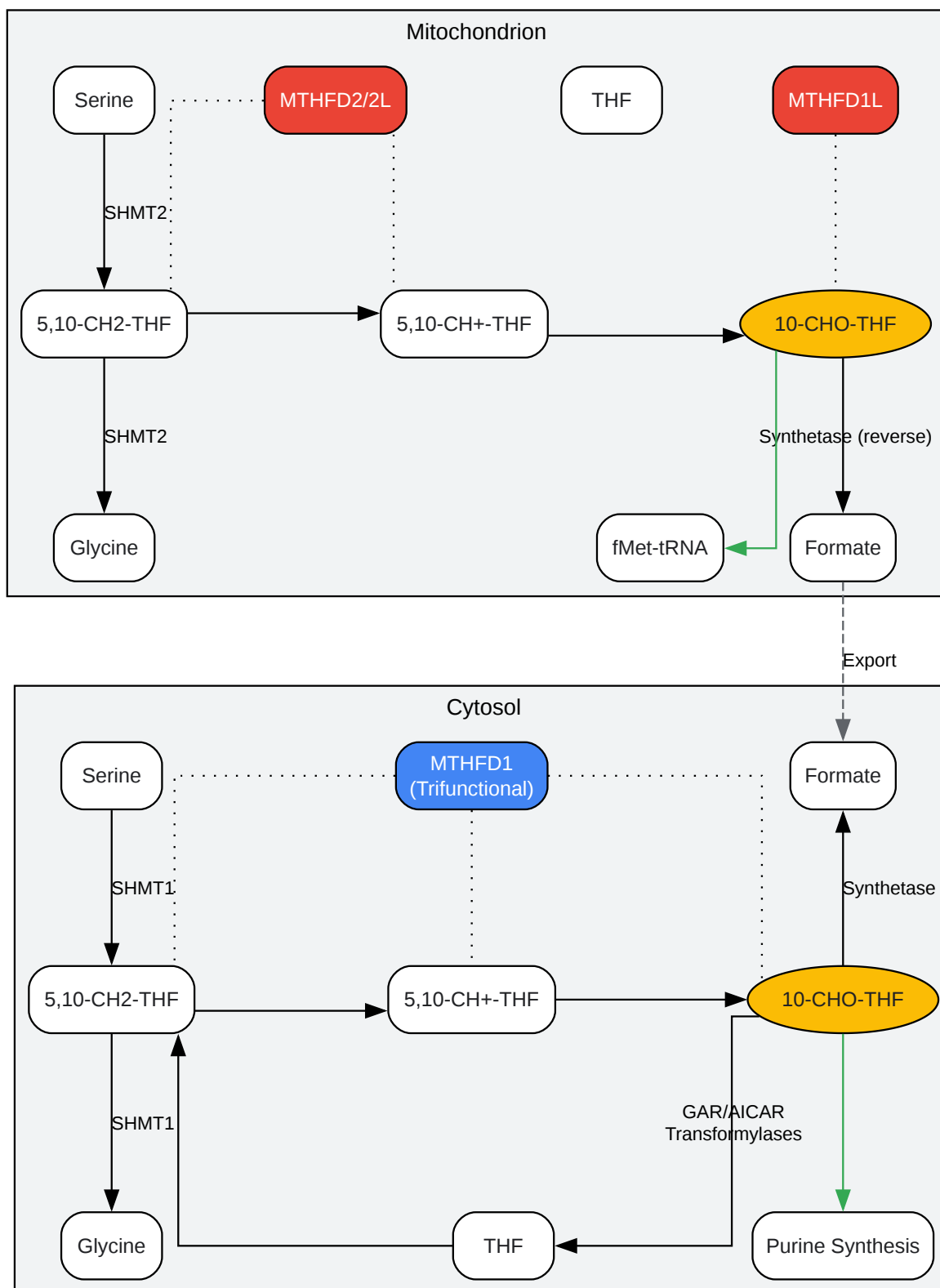
The dehydrogenase and cyclohydrolase activities work in sequence to produce 10-CHO-THF from one-carbon units derived from serine, while the synthetase activity allows the cell to utilize formate.[6][8]

### Mitochondrial Synthesis

The mitochondrial pathway is a major source of one-carbon units for the cell, primarily through the production of formate which can be exported to the cytoplasm.[9] Key enzymes in mitochondrial 10-CHO-THF synthesis include:

- MTHFD2 and MTHFD2L: These are bifunctional enzymes containing methylenetetrahydrofolate dehydrogenase and methenyltetrahydrofolate cyclohydrolase activities.[\[10\]](#)[\[11\]](#) MTHFD2 is highly expressed in embryonic and cancer cells, while MTHFD2L is more common in adult tissues.[\[10\]](#)
- MTHFD1L: This monofunctional enzyme possesses only 10-formyltetrahydrofolate synthetase activity.[\[1\]](#)[\[12\]](#) It catalyzes the final step in the mitochondrial pathway that generates formate from 10-CHO-THF, but can also operate in reverse to synthesize 10-CHO-THF from formate and THF.[\[9\]](#)[\[13\]](#)[\[14\]](#)

The primary flow of one-carbon units in mitochondria is from serine, via the action of SHMT2, to formate, which is then exported. This mitochondrial formate production is critical for supporting cytoplasmic processes, especially during embryonic development.[\[9\]](#)[\[14\]](#)



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Caption: Overview of 10-CHO-THF synthesis in cytosol and mitochondria.

# Metabolic Utilization of 10-Formyltetrahydrofolate

10-CHO-THF serves as a one-carbon donor for two primary anabolic pathways.

## De Novo Purine Biosynthesis

The de novo synthesis of the purine ring requires two formylation steps, both of which utilize 10-CHO-THF as the formyl donor in the cytoplasm.[\[3\]](#)[\[15\]](#)

- GAR Transformylase (GART) incorporates the C8 carbon.
- AICAR Transformylase (ATIC) incorporates the C2 carbon.[\[15\]](#)

These reactions are critical for producing the building blocks of DNA and RNA. Interestingly, AICAR transformylase has been shown to also utilize 10-formyldihydrofolate as a substrate.[\[16\]](#)

## Mitochondrial Protein Synthesis Initiation

In mitochondria, 10-CHO-THF is required for the formylation of methionyl-tRNA (Met-tRNA) to produce N-formylmethionyl-tRNA (fMet-tRNA).[\[3\]](#)[\[10\]](#) This reaction is catalyzed by methionyl-tRNA formyltransferase (MTFMT). fMet-tRNA is essential for initiating the translation of proteins encoded by the mitochondrial genome.[\[10\]](#)

## Catabolism and Regulation

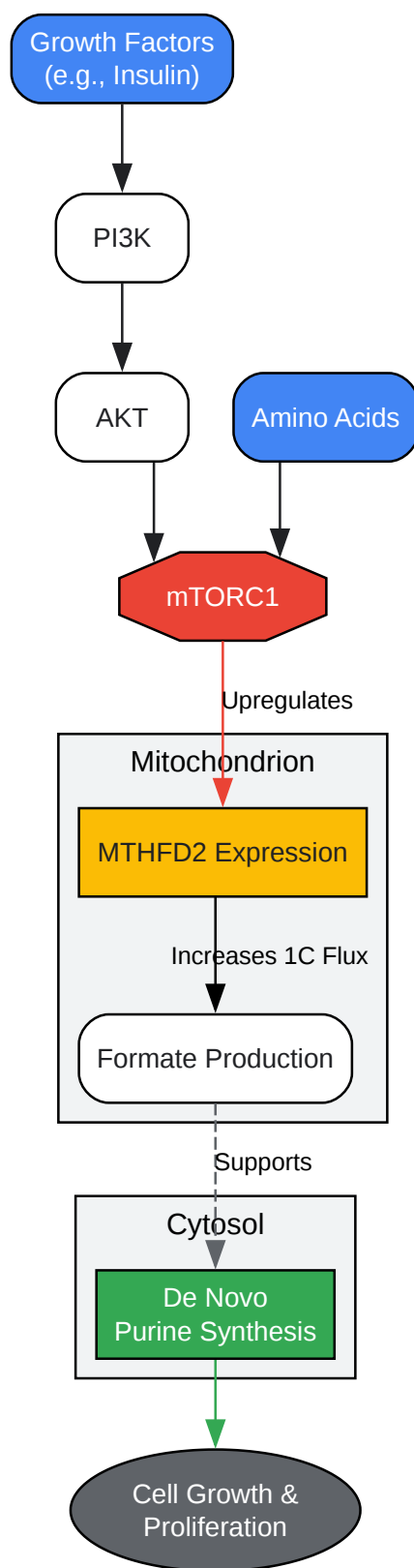
The cellular pool of 10-CHO-THF is tightly regulated to balance the demands of biosynthesis with the need to regenerate other folate cofactors.

### Catabolism

The primary catabolic enzyme for 10-CHO-THF is the cytosolic 10-formyltetrahydrofolate dehydrogenase (ALDH1L1). This enzyme catalyzes the NADP<sup>+</sup>-dependent conversion of 10-CHO-THF to THF and CO<sub>2</sub>.[\[5\]](#)[\[8\]](#) By converting 10-CHO-THF back to THF, ALDH1L1 plays a crucial role in replenishing the cellular pool of unconjugated THF, which is required for other essential reactions like the conversion of serine to glycine.[\[8\]](#) Down-regulation of ALDH1L1 has been observed in some cancers, which may serve to increase the 10-CHO-THF pool to support rapid proliferation.[\[11\]](#)

## Regulatory Signaling

The mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway is a key regulator of cell growth and metabolism and has been shown to control purine synthesis by modulating the mitochondrial THF cycle.<sup>[17]</sup> Activation of mTORC1 can upregulate the expression of MTHFD2.<sup>[10]</sup> This increases the mitochondrial production of formate, which is then supplied to the cytoplasm to support the synthesis of 10-CHO-THF and drive de novo purine synthesis, thereby linking nutrient availability and growth signals to nucleotide production.



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Caption: mTORC1 signaling pathway regulating one-carbon metabolism.

## Quantitative Data

Quantitative understanding of enzyme kinetics and metabolite concentrations is crucial for modeling metabolic flux and for drug development.

**Table 1: Kinetic Parameters of Key Human Enzymes in 10-CHO-THF Metabolism**

Enzyme	Function	Substrate	Km	Vmax / kcat	Reference
MTHFD1	Synthetase	ATP	30.3 $\mu$ M	-	<a href="#">[18]</a>
(6S)-THF	364 $\mu$ M	-	<a href="#">[18]</a>		
Formate	36.7 mM	-	<a href="#">[18]</a>		
Dehydrogenase	5,10-CH <sub>2</sub> -THF	-	13.2 $\mu$ mol/min/mg	<a href="#">[18]</a>	
MTHFD2	Dehydrogenase/Cyclohydr olase	-	Kcat/KM is 50-fold higher than MTHFD2L	-	<a href="#">[10]</a>
ALDH1L1	Dehydrogenase	10-CHO-THF	-	Catalyzes NADP+-dependent conversion to THF and CO <sub>2</sub>	<a href="#">[5]</a> <a href="#">[19]</a>

Note: Comprehensive kinetic data for all human enzymes is not readily available in a single source and can vary based on assay conditions and polyglutamation state of the folate substrate.

**Table 2: Intracellular Concentrations of Folates**

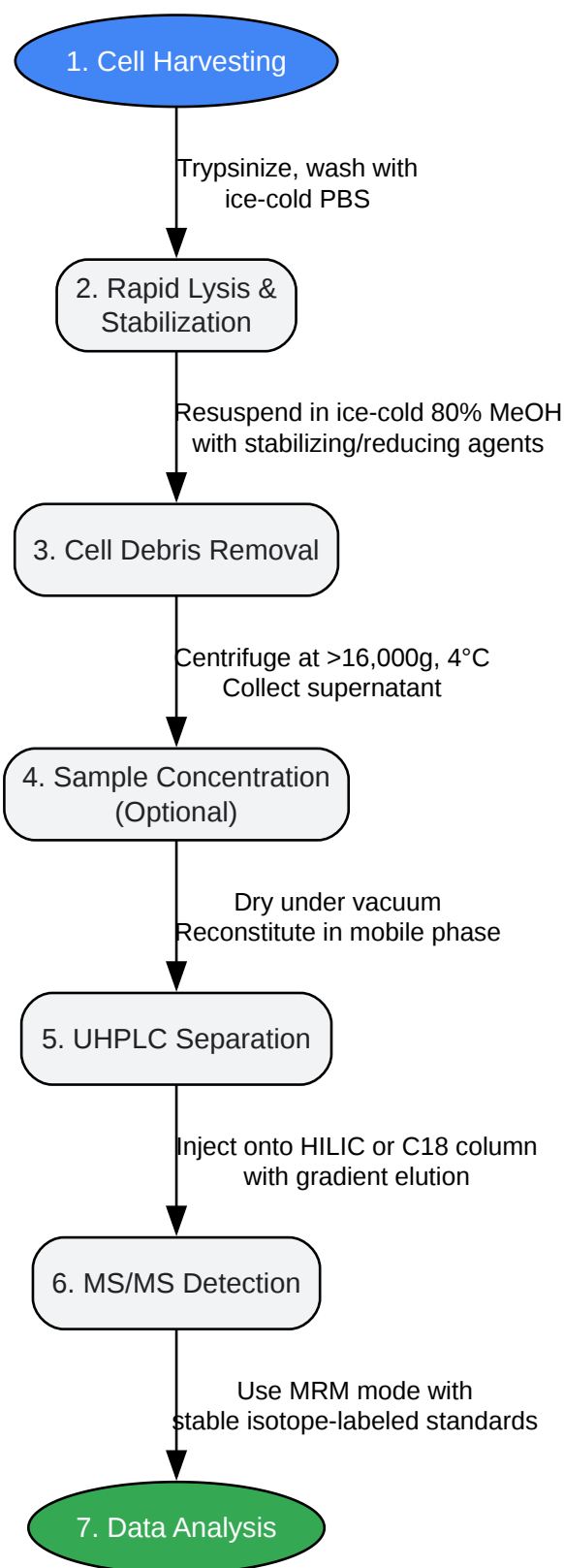


Cell Line	Folate Species	Concentration (pmol/mg protein)	Condition	Reference
MCF-7	10-formyl-H4PteGlu	103 ± 10	Exposed to 5-formyl-H4PteGlu	[20]
(Human Breast Cancer)	H4PteGlu	120 ± 18	Exposed to 5-formyl-H4PteGlu	[20]
5-methyl-H4PteGlu	71 ± 18	Exposed to 5-formyl-H4PteGlu	[20]	
10-formyl-H4PteGlu	88 ± 5	Exposed to 5-methyl-H4PteGlu	[20]	

## Experimental Protocols

### Protocol: Quantification of Intracellular Folates by LC-MS/MS

This protocol outlines a method for the sensitive quantification of various folate species, including 10-CHO-THF, from mammalian cell culture. The method involves rapid extraction with chemical stabilization to prevent interconversion and degradation.



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Caption: Workflow for quantifying intracellular folates via LC-MS/MS.

#### Methodology:

- Cell Harvesting:
  - Grow mammalian cells to ~80% confluency.
  - Aspirate media, wash cells twice with ice-cold PBS.
  - Harvest cells by trypsinization, neutralize, and pellet by centrifugation (e.g., 400g for 5 min at 4°C).
- Extraction and Stabilization:
  - Immediately resuspend the cell pellet in  $\geq 10$  volumes of ice-cold extraction buffer (e.g., 80% methanol containing 0.1% acetic acid and stabilizing agents like ascorbic acid or other reducing agents).[\[9\]](#)
  - Vortex vigorously and lyse cells further by sonication on ice. This step must be performed quickly and on ice to quench enzymatic activity and prevent folate degradation.
- Clarification:
  - Centrifuge the lysate at high speed (e.g., 16,000g for 10 min at 4°C) to pellet precipitated proteins and cell debris.
  - Carefully transfer the supernatant containing the folate metabolites to a new tube.
- LC-MS/MS Analysis:
  - Inject the clarified extract onto a UHPLC system coupled to a triple quadrupole mass spectrometer.
  - Use a suitable column (e.g., C18 or HILIC) for separation. The mobile phase typically consists of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile).[\[21\]](#)
  - Detection is performed in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for each folate vitamer and corresponding stable isotope-

labeled internal standards for accurate quantification.

## Protocol: MTHFD1 Dehydrogenase Activity Assay

This spectrophotometric assay measures the NADP<sup>+</sup>-dependent dehydrogenase activity of the cytosolic MTHFD1 enzyme in cell lysates.

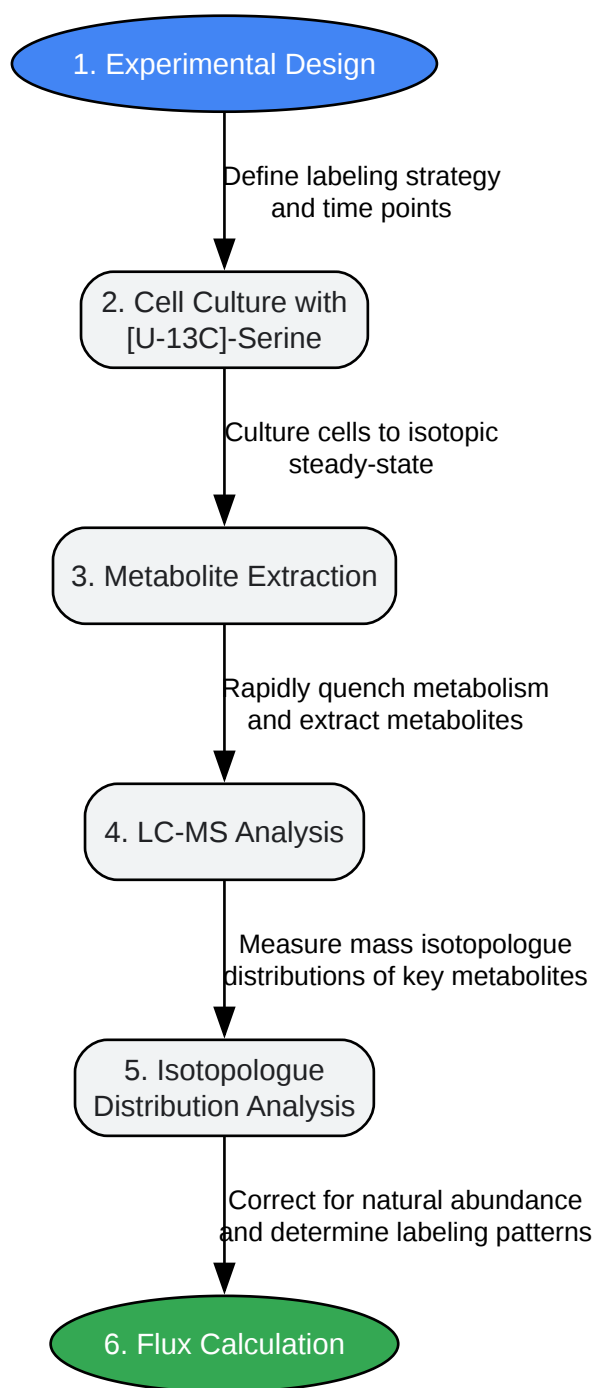
### Methodology:

- Lysate Preparation:
  - Harvest cells as described above and resuspend the pellet in a suitable lysis buffer (e.g., hypotonic buffer with protease inhibitors).
  - Lyse cells via sonication or Dounce homogenization on ice.
  - Centrifuge at high speed (e.g., 14,000g for 20 min at 4°C) to obtain the cytosolic extract (supernatant).
  - Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
- Enzymatic Reaction:
  - Prepare a reaction mixture in a quartz cuvette containing: reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADP<sup>+</sup>, and the cell lysate (e.g., 50-100 µg of protein).
  - Pre-warm the mixture to 37°C.
  - Initiate the reaction by adding the substrate, 5,10-methylenetetrahydrofolate.
- Measurement:
  - Immediately monitor the increase in absorbance at 340 nm (corresponding to the production of NADPH) using a spectrophotometer.
  - Calculate the rate of reaction from the linear portion of the absorbance curve.

- Enzyme activity is typically expressed as nmol of NADPH formed per minute per mg of protein.[\[22\]](#)

## Protocol: $^{13}\text{C}$ Metabolic Flux Analysis of One-Carbon Metabolism

This protocol describes a general approach to trace the flow of one-carbon units from serine through the folate pathway using stable isotope labeling.



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Caption: General workflow for  $^{13}\text{C}$  metabolic flux analysis (MFA).

Methodology:

- Cell Culture and Labeling:

- Culture mammalian cells in a defined medium where unlabeled serine is replaced with a stable isotope-labeled tracer, such as [U-13C3]-serine or [3-13C1]-serine.[1]
- Allow the cells to grow for a sufficient duration to approach isotopic steady-state, where the labeling patterns of intracellular metabolites become constant.
- Metabolite Extraction:
  - Rapidly quench metabolic activity by aspirating the medium and washing with an ice-cold solution (e.g., PBS or saline).
  - Extract metabolites using a cold solvent mixture (e.g., 80% methanol), as described in the folate quantification protocol.
- LC-MS Analysis:
  - Analyze the extracts using LC-MS or LC-MS/MS to measure the mass isotopologue distributions (MIDs) of key metabolites in the pathway (e.g., serine, glycine, purine nucleotides).
- Data Analysis and Flux Calculation:
  - Correct the raw MIDs for the natural abundance of stable isotopes.
  - Use the corrected labeling patterns as input for computational metabolic flux analysis software.[2][4] The software fits the experimental labeling data to a metabolic network model to estimate the relative or absolute fluxes through the reactions of one-carbon metabolism.[1]

## Conclusion and Future Directions

The metabolism of 10-formyltetrahydrofolate is a highly compartmentalized and regulated process that is fundamental to cell proliferation and survival. As a critical node integrating inputs from amino acid metabolism with the demands of nucleotide synthesis, the pathways governing 10-CHO-THF are of significant interest in both basic research and clinical applications. The strong association of mitochondrial one-carbon enzymes, particularly MTHFD2, with cancer proliferation highlights this pathway as a promising target for novel

anticancer therapies. Future research will likely focus on developing isoform-specific inhibitors to selectively target these pathways in cancer cells while sparing healthy tissues, and on further elucidating the complex regulatory networks that control one-carbon flux in response to diverse cellular signals. The experimental approaches detailed in this guide provide a robust framework for pursuing these critical research and development goals.

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